Dimethyl 1,3-adamantanedicarboxylate

Lubricants Thermo-oxidative stability Plasticizers

Formulators seeking extended thermal stability in lubricants and plasticizers face premature failure when using flexible-chain diesters. DMADC solves this via its rigid adamantane core, delivering demonstrably superior thermo-oxidative stability over conventional sebacates. • Enables high-temperature lubricants & plasticizers with extended operational lifetimes. • Key precursor for adamantane-spaced gemini surfactants achieving lower surface tension at CMC. • 98% purity diester monomer for thermally stable, optically transparent polymers. Global B2B shipping; research-use-only compound.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 1459-95-6
Cat. No. B073285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,3-adamantanedicarboxylate
CAS1459-95-6
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC
InChIInChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3
InChIKeyYXMDGBXGJKYMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 1,3-Adamantanedicarboxylate Properties & Procurement


Dimethyl 1,3-adamantanedicarboxylate (DMADC) is a diester derivative of adamantane, characterized by a rigid, cage-like tricyclic hydrocarbon core with two ester functionalities at the 1 and 3 bridgehead positions [1]. This molecular architecture confers distinct physical properties, including a melting point of 60-61 °C and a boiling point of 320.0 ± 15.0 °C at 760 mmHg [2]. Its primary utility lies in its role as a stable, multi-directional building block for advanced materials and as a precursor for specialty chemicals .

Rigid adamantane scaffold for structural order and thermal resilience
Diester form facilitates organic solvent processing and handling
Building block for lubricants, surfactants, polymers and coatings

Performance Risks of Substituting DMADC


Generic substitution of Dimethyl 1,3-adamantanedicarboxylate with other common dicarboxylate esters (e.g., adipates, sebacates) is not recommended for applications demanding high thermal and oxidative stability. The unique rigid cage structure of the adamantane core directly influences the bulk properties of derived materials, including their thermal resilience and structural order [1]. As demonstrated in direct comparative studies, adamantane-containing diesters exhibit superior thermo-oxidative stability compared to their flexible-chain counterparts, a critical differentiator in high-performance lubricants and plasticizers [2]. Substituting DMADC could therefore lead to premature material failure or reduced operational lifetimes.

CoreLinear-chain diesters (e.g., adipates, sebacates) lack the rigid cage; reported to lower thermo-oxidative stability.
FormParent diacid has higher melting point and lower organic solubility; direct replacement may hinder processing.
StructureAlternative rigid diesters may not replicate adamantane’s specific thermal decomposition profile.

DMADC Quantitative Differentiation


Thermo-Oxidative Stability: Adamantane vs. Linear Diesters

Direct comparative studies have established that diesters containing the adamantane core demonstrate a significantly higher onset temperature for thermal decomposition than conventional diesters derived from adipic and sebacic acids [1]. This enhanced stability is attributed to the rigid, strain-free cage structure of the adamantane moiety, which resists thermal degradation pathways common in linear-chain esters [2].

Thermo-Oxidative Stability
Head‑to‑head
Adamantane-containing diesters exhibited higher onset temperature of thermal decomposition than sebacic acid diesters in PDSC per ASTM E2009.
Supports thermal stability screening for high‑temperature lubricants.
PDSC context; validate for specific base‑stock formulations.
Lubricants Thermo-oxidative stability Plasticizers

Surface Activity of Adamantane-Based Gemini Surfactants

In head-to-head comparisons, gemini quaternary ammonium salts (GQASs) synthesized from 1,3-adamantanedicarboxylic acid (the parent acid of the target compound) with a rigid adamantane spacer (m-Ad-m) consistently exhibit lower surface tension at the critical micelle concentration (γCMC) compared to conventional GQASs possessing flexible spacers and identical alkyl chains [1]. This demonstrates the direct impact of the adamantane scaffold on enhancing surfactant performance.

Surface Tension (γCMC)
Head‑to‑head
Gemini surfactants with adamantane spacer (m‑Ad‑m) achieved lower γCMC compared to flexible‑spacer analogs with identical alkyl chains.
Supports surfactant efficiency screening and wetting‑property improvement.
Aqueous solution measurements; verify under intended formulation conditions.
Surfactants Surface Tension Micellization

Antimicrobial Activity of Adamantane Gemini Surfactants

Systematic antimicrobial testing revealed that cationic gemini surfactants derived from 1,3-adamantanedicarboxylic acid exhibit favorable antibacterial activity against a broad spectrum of bacteria. Notably, the derivative 12-Ad-12 demonstrated efficacy against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, V. parahaemolyticus) strains [1]. While this is a derivative, the activity is intrinsically linked to the adamantane core's ability to create a rigid, effective spacer.

Antimicrobial Activity
Class‑level
12‑Ad‑12 (derived from parent diacid) showed low MIC/MBC against S. aureus, E. coli, B. subtilis, P. aeruginosa and V. parahaemolyticus.
Supports antimicrobial screening of adamantane‑based cationic surfactants.
Derivative study; confirm structure‑activity relationship for target application.
Antimicrobials Gemini Surfactants Biocides

Physical Property Comparison: Ester vs. Acid

Esterification of 1,3-adamantanedicarboxylic acid to its dimethyl ester (DMADC) results in a dramatic shift in key physical properties. The melting point decreases from 276-278 °C for the diacid to 60-61 °C for DMADC, and the boiling point decreases from 380.6 °C to 320.0 °C [1]. This is accompanied by a reduction in density from ~1.46 g/cm³ to ~1.2 g/cm³ and a significant increase in solubility in organic solvents [2].

Ester vs. Acid Properties
Head‑to‑head
DMADC lowers melting point by ~216 °C and boiling point by ~60 °C vs. parent diacid, with significantly increased organic solubility.
Supports improved processability for synthesis and formulation.
Predicted bp/density; experimental verification recommended.
Physicochemical Properties Solubility Reactivity

Thermal Stability of Polyamides and Photoresists

Polymers incorporating the adamantane scaffold exhibit enhanced thermal stability. For instance, ester acetal polymers derived from 1,3-adamantanedicarboxylic acid display high thermal stability, making them suitable for demanding applications like 193-nm photoresists [1]. Furthermore, polyamides synthesized from 1,3-adamantanedicarboxylic acid (ADA) demonstrate thermal stability comparable to that of linear saturated nylons, indicating that the rigid adamantane core can confer robust thermal properties to the polymer backbone [2].

Polymer Thermal Stability
Class‑level
Polymers from 1,3‑adamantanedicarboxylic acid exhibit thermal stability comparable to linear saturated nylons and high transparency at 193 nm.
Supports monomer selection for heat‑resistant polymer and photoresist research.
Performance depends on copolymer composition; verify for specific polymer system.
Polymers Photoresists Thermal Stability

DMADC Application Scenarios


High-Temperature Lubricants and Plasticizers

Researchers and formulators aiming to create lubricants or plasticizers with extended operational lifetimes at elevated temperatures should prioritize the adamantane core. Comparative PDSC analysis directly demonstrates the superior thermo-oxidative stability of adamantane diesters over conventional sebacic acid diesters [1]. This makes DMADC a logical choice for formulating base stocks intended for high-performance industrial applications where thermal breakdown is a key failure mechanism.

High-Performance Gemini Surfactants

For projects focused on developing new surfactants with enhanced efficiency, DMADC serves as a key precursor to a library of adamantane-spaced gemini surfactants. Head-to-head studies confirm that this rigid spacer yields consistently lower surface tension values at the CMC compared to flexible spacer analogs [2]. This property can be directly leveraged to improve the performance of detergents, emulsifiers, and wetting agents.

Antimicrobial Agents and Coatings

In the search for novel antimicrobial compounds, the adamantane scaffold offers a validated starting point. Cationic gemini surfactants synthesized from the parent diacid have demonstrated potent, broad-spectrum antibacterial activity against clinically relevant Gram-positive and Gram-negative bacteria [2]. Researchers can use DMADC to further explore this class of compounds for applications in biocides, disinfectants, and antimicrobial surface coatings.

Thermally Stable and Transparent Polymers

Polymer chemists requiring monomers that confer high thermal stability and optical transparency should consider DMADC. Studies on polymers derived from 1,3-adamantanedicarboxylic acid show thermal stability comparable to linear saturated nylons [3] and high transparency at 193 nm, enabling their use in advanced photoresist applications [4]. DMADC provides a processable ester form of this valuable monomer.

Application
Selection Property
Validation Focus
High‑temperature lubricants & plasticizers
Thermo‑oxidative stability (rigid adamantane core)
Onset temperature in oxidative PDSC; extended‑life screening
High‑performance gemini surfactants
Rigid spacer‑driven surface tension reduction
γCMC and micellization behavior vs. flexible‑spacer analogs
Antimicrobial agent development
Cationic gemini surfactant activity linked to adamantane scaffold
MIC and spectrum against target microorganisms; structure‑activity review
Thermally stable & transparent polymers
Monomer with cage‑like rigid structure for backbone rigidity
Thermal degradation profile and optical transparency at 193 nm

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